molecular formula C14H19NO5 B15131128 4-(Boc-amino)methyl-2-methoxy-benzoic acid

4-(Boc-amino)methyl-2-methoxy-benzoic acid

Cat. No.: B15131128
M. Wt: 281.30 g/mol
InChI Key: VLQHXVXANUSKNW-UHFFFAOYSA-N
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Description

4-(Boc-amino)methyl-2-methoxy-benzoic acid is an organic compound with the molecular formula C14H19NO5. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a methoxy group is present on the benzene ring. This compound is significant in organic synthesis and medicinal chemistry due to its versatile reactivity and protective group chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)methyl-2-methoxy-benzoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the methoxy group. One common method involves the reaction of 4-aminomethyl-2-methoxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection and methoxy group introduction .

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)methyl-2-methoxy-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Boc-amino)methyl-2-methoxy-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Boc-amino)methyl-2-methoxy-benzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and receptor binding. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

2-methoxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-5-6-10(12(16)17)11(7-9)19-4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

VLQHXVXANUSKNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)O)OC

Origin of Product

United States

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